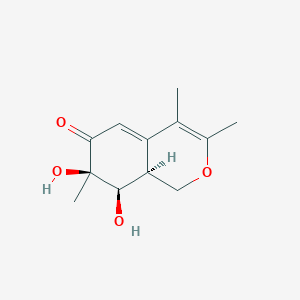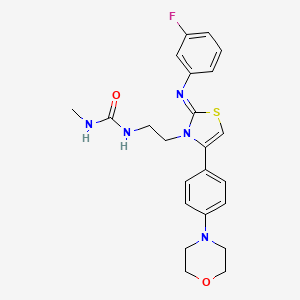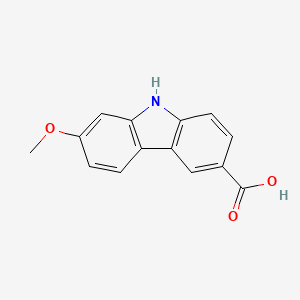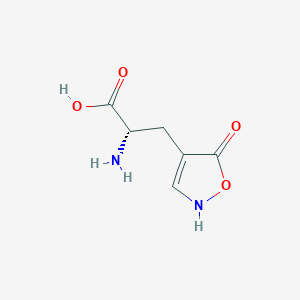
3-(5-oxoisoxazolin-4-yl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-oxoisoxazolin-4-yl)-L-alanine is a member of the class of isoxazoles that is L-alanine in which one of the methyl hydrogens is replaced by a 5-oxoisoxazolin-4-yl group. It has a role as a plant metabolite. It is a member of isoxazoles, a non-proteinogenic L-alpha-amino acid and a L-alanine derivative. It is a tautomer of a 3-(5-oxoisoxazolin-4-yl)-L-alanine zwitterion.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Aouine et al. (2011) outlines a synthetic approach to a related compound, N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, starting from an oxazoline derivative. This synthesis involves alkylation, oxazoline ring-opening, and oxidation processes (Younas Aouine et al., 2011).
Photophysical and Fluorescent Properties
- Guzow et al. (2012) synthesized 3-[2-(boronophenyl)benzoxazol-5-yl]alanine derivatives and found their application as fluorescent monosaccharide sensors, particularly effective for fructose sensing (Katarzyna Guzow et al., 2012).
- In another study, Guzow et al. (2013) explored the solvatochromic properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives, revealing their potential in biophysical studies related to polarity of the microenvironment (Katarzyna Guzow et al., 2013).
Applications in Biochemical Sensing and Metal Ion Detection
- Ferreira et al. (2018) synthesized novel furyl-benzoxazol-5-yl-L-alanines, showing their potential as fluorescent reporters for transition metals like Co2+, Cu2+, Zn2+, and Ni2+ in environmental and medicinal contexts (R. C. Ferreira et al., 2018).
Role in Enzymatic and Biological Processes
- Research by Riccardi et al. (2019) focused on an alanine-based amino acid, TioxAla, for synthesizing new platinum complexes with potential dual action in binding RNA biomedical targets (C. Riccardi et al., 2019).
- Dong Xiao-nin (2013) reviewed the presence of β-(isoxazoline-5-on-2-yl)-L-alanine (BIA) in plants, discussing its biosynthesis and physiological activities (Dong Xiao-nin, 2013).
Additional Applications
- The compound's potential as a solvatochromic probe and its large excited-state dipole moment were studied by Guzow et al. (2005), demonstrating its usefulness in peptide and protein studies (Katarzyna Guzow et al., 2005).
- Ikegami et al. (1990) showed that β-(1,2,4-triazol-1-yl)Alanine is a metabolite of the fungicide Myclobutanil, synthesized by cysteine synthase in plants (F. Ikegami et al., 1990).
properties
Product Name |
3-(5-oxoisoxazolin-4-yl)-L-alanine |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-oxo-2H-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O4/c7-4(5(9)10)1-3-2-8-12-6(3)11/h2,4,8H,1,7H2,(H,9,10)/t4-/m0/s1 |
InChI Key |
LVNJBTYSYFSYFG-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(C(=O)ON1)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C(=O)ON1)CC(C(=O)O)N |
Canonical SMILES |
C1=C(C(=O)ON1)CC(C(=O)O)N |
synonyms |
2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid Tan 950 A TAN-950A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




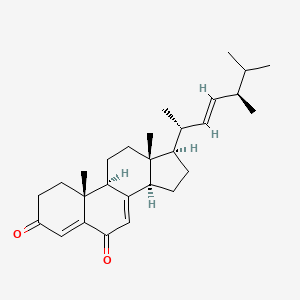
![[1,1'-Biphenyl]-3,5-dicarboxylic acid](/img/structure/B1248502.png)
![Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate](/img/structure/B1248504.png)

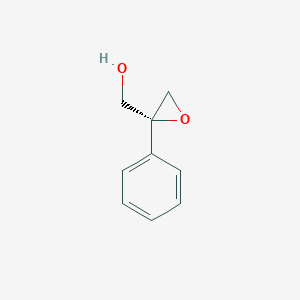
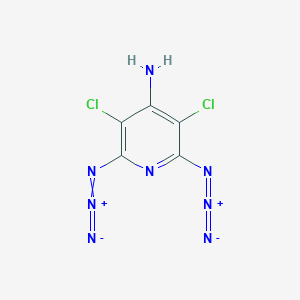


![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)
